2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one
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Overview
Description
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one is a complex organic compound with a unique structure that includes a chromenone core, a nitro group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with dimedone in the presence of a suitable catalyst, followed by nitration and amination steps. The reaction conditions often involve refluxing in ethanol or other solvents, with catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of 4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one.
Reduction: Formation of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-amino-4,6,7,8-tetrahydro-5H-chromen-5-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s chromenone core makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Similar structure but with a carbonitrile group instead of a nitro group.
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano-[4,3-b]pyran-3-carboxylate: Contains a pyrano-pyran ring system instead of a chromenone core.
Uniqueness
The presence of both a nitro group and a chromenone core in 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C18H20N2O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-6,8-dihydro-4H-chromen-5-one |
InChI |
InChI=1S/C18H20N2O6/c1-18(2)7-11(22)15-13(8-18)26-17(19)16(20(23)24)14(15)9-4-5-10(21)12(6-9)25-3/h4-6,14,21H,7-8,19H2,1-3H3 |
InChI Key |
PIJGFCFEMLFZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)[N+](=O)[O-])C3=CC(=C(C=C3)O)OC)C(=O)C1)C |
Origin of Product |
United States |
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